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Compound of Interest

Compound Name:
1-(3-Chlorophenoxy)cyclobutane-

1-carboxylic acid

CAS No.: 1252672-57-3

Cat. No.: B1398839

Get Quote

An In-depth Technical Guide to 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic Acid for

Advanced Research Applications

Abstract
This technical guide provides a comprehensive overview of 1-(3-
Chlorophenoxy)cyclobutane-1-carboxylic acid, a specialized organic building block with

significant potential in medicinal chemistry and drug discovery. We delve into its fundamental

physicochemical properties, propose a robust synthetic pathway, outline detailed analytical

methodologies for characterization, and explore its strategic application in the design of novel

therapeutics. This document is intended for researchers, medicinal chemists, and drug

development professionals seeking to leverage this compound's unique structural features—a

conformationally restricted cyclobutane scaffold coupled with a versatile carboxylic acid

pharmacophore and a substituted aromatic moiety.
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1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid is a synthetic organic compound that

integrates several key features valued in modern drug design. Its molecular structure offers a

blend of rigidity from the cyclobutane ring and functional handles for molecular recognition and

property modulation.

Molecular Weight: 226.66 g/mol [1] Molecular Formula: C₁₁H₁₁ClO₃[1]

The primary identifiers and computed physicochemical properties are summarized in the tables

below. These values are critical for experimental design, including reaction setup, solubility

screening, and preliminary assessment of drug-like properties.

Table 1: Compound Identifiers

Identifier Value

IUPAC Name
1-(3-chlorophenoxy)cyclobutane-1-
carboxylic acid

CAS Number 1252672-57-3[1]

Molecular Formula C₁₁H₁₁ClO₃[1]

Molecular Weight 226.66 g/mol [1]

Canonical SMILES C1CC(C1)(C(=O)O)OC2=CC(=CC=C2)Cl

InChI Key SBPJYKAFHIZQTP-UHFFFAOYSA-N

| Synonyms | 1-(3-chlorophenoxy)cyclobutanecarboxylic acid[1] |

Table 2: Physicochemical Properties
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Property Value / Description Rationale & Significance

Physical Form
Expected to be a solid at
standard conditions.

Carboxylic acids with
more than 10 carbon
atoms are typically waxlike
solids[2].

pKa (Predicted) ~4.0 - 4.5

The carboxylic acid group is

acidic, enabling ionic

interactions at physiological

pH, which is crucial for target

binding and solubility.

XLogP3 (Predicted) 2.5 - 3.0

Indicates moderate lipophilicity,

suggesting a balance between

aqueous solubility and

membrane permeability.

Hydrogen Bond Donors 1 (from -COOH)

The carboxylic acid proton is a

key hydrogen bond donor,

critical for interacting with

biological targets like enzyme

active sites[3].

Hydrogen Bond Acceptors 3 (from C=O, -O-, and -Cl)

Multiple acceptor sites allow

for a complex network of

interactions, enhancing binding

affinity and specificity.

| Solubility | Generally soluble in organic solvents like ethanol, diethyl ether, and DMSO. Low to

moderate solubility in water, which can be increased by forming a salt at basic pH[2]. | Solubility

is a critical parameter for both chemical synthesis (reaction medium) and biological assays

(buffer compatibility). |

Proposed Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis for 1-(3-chlorophenoxy)cyclobutane-1-carboxylic
acid is not prominently documented, a logical and efficient pathway can be designed based on
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established organic chemistry principles. The proposed retrosynthetic approach leverages a

key Williamson ether synthesis reaction.

Retrosynthetic Analysis: The target molecule can be disconnected at the ether linkage,

suggesting two primary precursors: 3-chlorophenol and a 1-halocyclobutane-1-carboxylic acid

derivative. The latter can be accessed from cyclobutanecarboxylic acid, which itself is derived

from the decarboxylation of 1,1-cyclobutanedicarboxylic acid[4].
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Caption: Proposed multi-step synthesis workflow for the target compound.
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Step-by-Step Experimental Protocol (Proposed)
Synthesis of 1,1-Cyclobutanedicarboxylic Acid: This precursor is prepared via the

condensation of ethyl malonate with trimethylene bromide using a strong base like sodium

ethoxide, followed by hydrolysis of the resulting diethyl ester[4]. The causality here is the

generation of a malonic ester anion, which acts as a nucleophile to displace both bromide

atoms on the trimethylene chain, forming the cyclobutane ring.

α-Bromination to form 1-Bromocyclobutane-1-carboxylic Acid: A standard Hell-Volhard-

Zelinsky (HVZ) reaction is the method of choice. The dicarboxylic acid is first decarboxylated

by heating to yield cyclobutanecarboxylic acid. This is then treated with N-bromosuccinimide

(NBS) and a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ converts the

carboxylic acid to an acyl bromide, which readily enolizes, allowing for selective bromination

at the α-carbon.

Williamson Ether Synthesis: The final step involves the reaction of 1-bromocyclobutane-1-

carboxylic acid with 3-chlorophenol. A strong, non-nucleophilic base such as sodium hydride

(NaH) in an aprotic polar solvent like dimethylformamide (DMF) is used to deprotonate the

phenol, forming the highly nucleophilic phenoxide. This anion then displaces the bromide on

the cyclobutane ring via an Sₙ2 reaction to form the desired ether linkage. The choice of an

aprotic solvent is critical to prevent solvation of the nucleophile, thereby maximizing its

reactivity.

Analytical Characterization and Quality Control
A self-validating analytical workflow is essential to confirm the identity, purity, and stability of the

synthesized compound. This involves a combination of chromatographic and spectroscopic

techniques.

Synthesized Product
HPLC-UV Analysis
(Purity Assessment)

Primary Screen LC-MS Analysis
(Mass Verification)

If pure
NMR Spectroscopy

(¹H, ¹³C)
(Structural Elucidation)

Mass Confirmed Confirmed Structure
& Purity >95%

Structure Confirmed

Click to download full resolution via product page

Caption: Integrated workflow for analytical validation of the final product.
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High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.

Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For

example, starting with 30% acetonitrile and ramping to 95% over 15 minutes. The formic

acid ensures the carboxylic acid is protonated for better peak shape.

Flow Rate: 1.0 mL/min.

Detection: UV detector set at ~274 nm, corresponding to the λₘₐₓ of the chlorophenoxy

chromophore.

Expected Result: A single major peak with an area percentage >95%.

Mass Spectrometry (MS)
Objective: To confirm the molecular weight.

Protocol:

Technique: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids.

Expected Result: A prominent ion at m/z 225.0 ([M-H]⁻), corresponding to the

deprotonated molecule. The characteristic isotopic pattern for one chlorine atom (a peak at

m/z 227 with ~32% the intensity of the m/z 225 peak) must be observed for definitive

confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation.

Protocol:

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398839?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Expected Signals):

Aromatic protons (4H): Complex multiplet pattern between δ 7.0-7.4 ppm.

Cyclobutane protons (6H): Multiplets between δ 2.0-3.0 ppm.

Carboxylic acid proton (1H): A broad singlet at δ > 10 ppm, which is exchangeable with

D₂O.

¹³C NMR (Expected Signals):

Carboxyl carbon (~175 ppm).

Aromatic carbons (6 signals, including C-O and C-Cl).

Cyclobutane carbons (3 signals).

Applications in Drug Discovery
The structural architecture of 1-(3-chlorophenoxy)cyclobutane-1-carboxylic acid makes it a

compelling scaffold for probing biological systems. The carboxylic acid group is a well-known

pharmacophore present in over 25% of commercial drugs, capable of forming strong ionic and

hydrogen bonds with protein targets.

However, the high polarity of the carboxylate group can sometimes lead to poor membrane

permeability and rapid metabolic clearance[5]. In such cases, replacing the carboxylic acid with

a suitable bioisostere can be a powerful strategy in lead optimization. Bioisosteres are

functional groups with similar steric and electronic properties that can modulate a molecule's

ADME (Absorption, Distribution, Metabolism, and Excretion) profile while retaining or improving

biological activity[6].
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Caption: Bioisosteric replacements for the carboxylic acid moiety.

This compound serves as an excellent starting point for building a library of analogs. The 3-

chloro position on the phenyl ring can be systematically varied (e.g., with fluoro, methyl, or

methoxy groups) to probe electronic and steric effects within a target's binding pocket. The rigid

cyclobutane core reduces the number of low-energy conformations, which can lead to higher

binding affinity and selectivity by minimizing the entropic penalty of binding.

Safety, Handling, and Storage
As a responsible Senior Application Scientist, ensuring user safety is paramount. All handling of

this chemical should be performed in accordance with standard laboratory safety protocols.

GHS Hazard Information:

Pictogram: GHS07 (Exclamation Mark)[1]

Signal Word: Warning[1]

Hazard Statement: H302: Harmful if swallowed[1].
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Related compounds suggest potential for skin and eye irritation[7][8].

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.

Conclusion
1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid is a strategically designed chemical

entity that offers significant value to the drug discovery process. Its well-defined three-

dimensional structure, coupled with a key carboxylic acid functional group, makes it an ideal

scaffold for developing potent and selective modulators of various biological targets. This guide

provides the foundational knowledge—from synthesis to application—required for researchers

to effectively integrate this compound into their discovery pipelines, facilitating the exploration

of new chemical space and the development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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